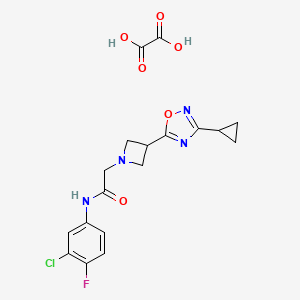
N-(4-(2-carbamoylphenoxy)but-2-yn-1-yl)-3,5-dimethylisoxazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(4-(2-carbamoylphenoxy)but-2-yn-1-yl)-3,5-dimethylisoxazole-4-carboxamide, also known as compound 1, is a novel small molecule that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry and drug discovery.
Scientific Research Applications
Amyloid Imaging in Alzheimer's Disease
Amyloid imaging ligands, including various radioligands, have shown significant progress in measuring amyloid in vivo in the brain of Alzheimer's disease patients. PET amyloid imaging, as a breakthrough technique, has the potential to enable early detection of Alzheimer's disease and could be crucial in evaluating new antiamyloid therapies. Though not directly related, the development of new compounds for imaging or therapeutic purposes in neurodegenerative diseases like Alzheimer's could be a relevant field for the application of complex organic compounds such as N-(4-(2-carbamoylphenoxy)but-2-yn-1-yl)-3,5-dimethylisoxazole-4-carboxamide (A. Nordberg, 2007).
Lignin Acidolysis
The acidolysis of lignin, particularly focusing on the mechanism of β-O-4 bond cleavage, has been reviewed, suggesting the significance of various organic compounds in understanding and optimizing lignin breakdown. This area of research might benefit from the study of specific organic compounds to elucidate their roles in lignin degradation pathways or as potential catalysts for breaking down complex plant polymers (T. Yokoyama, 2015).
Antioxidant Activity of Phenolic Compounds
The study and application of phenolic compounds in various fields, including their antioxidant activity, is a vast area of research. The exploration of novel phenolic compounds for their potential health benefits, environmental stability, or use in material science could be an interesting application area. Research on compounds like N-(4-(2-carbamoylphenoxy)but-2-yn-1-yl)-3,5-dimethylisoxazole-4-carboxamide might contribute to the development of new antioxidants or materials with unique properties (Runzeng Liu & S. Mabury, 2020).
Environmental and Pharmacological Applications
The degradation of pharmaceuticals and personal care products in environmental matrices through advanced oxidation processes is another area where novel compounds could be investigated for their reactivity or as part of the degradation mechanism. Research into the environmental fate, biotoxicity, and degradation pathways of complex organic molecules is critical for understanding their impact and for developing methods to mitigate their presence in the environment (Mohammad Qutob et al., 2022).
properties
IUPAC Name |
N-[4-(2-carbamoylphenoxy)but-2-ynyl]-3,5-dimethyl-1,2-oxazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O4/c1-11-15(12(2)24-20-11)17(22)19-9-5-6-10-23-14-8-4-3-7-13(14)16(18)21/h3-4,7-8H,9-10H2,1-2H3,(H2,18,21)(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHVBPCNEGYZOOD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)C(=O)NCC#CCOC2=CC=CC=C2C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-(2-carbamoylphenoxy)but-2-yn-1-yl)-3,5-dimethylisoxazole-4-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-(2-oxo-2-(propylamino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2632630.png)
![N-benzyl-2-{[6-tert-butyl-3-cyano-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}acetamide](/img/structure/B2632633.png)
![5-[1-(3,4-Dimethoxybenzoyl)pyrrolidin-2-yl]-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole](/img/structure/B2632634.png)
![N-(cyanomethyl)-2-[(3-methoxyphenyl)sulfanyl]-N-propylacetamide](/img/structure/B2632636.png)
![N-(4-fluorobenzyl)-2-hydroxy-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B2632638.png)

![(Z)-N-(3-(prop-2-yn-1-yl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-3-(trifluoromethyl)benzamide](/img/structure/B2632641.png)


![N-((1H-benzo[d]imidazol-2-yl)methyl)-1-acetylazetidine-3-carboxamide](/img/structure/B2632644.png)
![2-(1,2-dimethyl-1H-indol-3-yl)-N-[2-(4-methoxyphenyl)ethyl]-2-oxoacetamide](/img/structure/B2632648.png)
![N-{4-[1-methanesulfonyl-5-(2-methylphenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide](/img/structure/B2632650.png)
![Phenylmethyl 2-[8-(3-chlorophenyl)-1,7-dimethyl-2,4-dioxo-1,3,5-trihydro-4-imi dazolino[1,2-h]purin-3-yl]acetate](/img/no-structure.png)
